[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid
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Overview
Description
[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, leading to higher efficiency and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Amino derivatives.
Substitution: Free amine derivatives after Boc removal.
Scientific Research Applications
Chemistry
In organic synthesis, [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is used as a building block for more complex molecules. Its Boc group provides a protective function, allowing for selective reactions on other parts of the molecule .
Biology
The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties .
Industry
In the chemical industry, the compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid involves its interaction with specific molecular targets. The Boc group can be removed under acidic conditions, revealing an active amine that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-Hydroxycarbamate: Similar in structure due to the presence of the Boc group.
tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound featuring a tert-butyl group.
Uniqueness
What sets [3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid apart is its specific combination of functional groups, which provides unique reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[3-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-12(15)10-6-4-5-9(7-10)8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) |
InChI Key |
LCZPCTPSKWLVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC=CC(=C1)CC(=O)O |
Origin of Product |
United States |
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